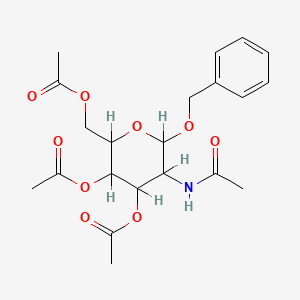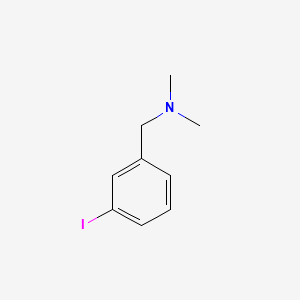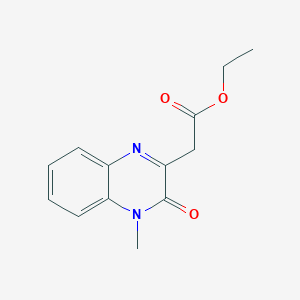![molecular formula C8H3Cl2NO3 B3039995 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 144155-85-1](/img/structure/B3039995.png)
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, also known as DCBQ, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that can cause DNA damage and has been shown to have antitumor activity. In
Applications De Recherche Scientifique
Antitubercular Activity
Imidazole derivatives, including 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, have been investigated for their antimycobacterial properties. Researchers synthesized related compounds and evaluated their activity against Mycobacterium tuberculosis. These studies contribute to the search for novel antitubercular agents .
Anti-Inflammatory Potential
Thiazole-containing compounds, which share some structural features with imidazoles, exhibit anti-inflammatory effects. While not directly studied for 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, exploring its anti-inflammatory properties could be worthwhile .
Biological Activity via Gold(I) Catalysis
Gold(I)-catalyzed reactions have led to the synthesis of 4H-benzo[d][1,3]oxazines. These reactions occur under mild conditions and yield oxazines, including derivatives of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. Investigating their biological activity could reveal novel applications .
Chemical Synthesis and Medicinal Chemistry
Imidazole derivatives serve as building blocks in drug development. Their diverse pharmacological activities include antibacterial, antiviral, antifungal, and antitumor effects. Researchers have explored imidazole-containing compounds for various therapeutic purposes, making them valuable in medicinal chemistry .
Antiprotozoal and Antibacterial Properties
Imidazole-based compounds, such as metronidazole and ornidazole, exhibit antiprotozoal and antibacterial activities. While these specific examples don’t directly involve 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, they highlight the potential of imidazole derivatives in combating infections .
Chemical Biology and Drug Design
Understanding the interactions of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione with biological targets can guide drug design. Computational studies, molecular docking, and structure-activity relationship analyses can reveal its binding sites and potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds have been found to target various proteins and enzymes, playing a crucial role in different biological activities .
Mode of Action
It’s known that such compounds interact with their targets, leading to changes in the biological functions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
It’s known that such factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
5,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWWMXXWKUCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)




![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
